molecular formula C14H8FNO2 B11812090 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde

2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde

Cat. No.: B11812090
M. Wt: 241.22 g/mol
InChI Key: YCNAIMMZVFPVIE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H8FNO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride to form the benzoxazole ring. This is followed by formylation at the 5-position of the benzoxazole ring to introduce the aldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid.

    Reduction: 2-(2-Fluorophenyl)benzo[d]oxazole-5-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific enzymes and receptors in biological systems. The benzoxazole ring can mimic nucleic bases, allowing it to bind to DNA or proteins, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]oxazole-5-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(2-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    2-(2-Methylphenyl)benzo[d]oxazole-5-carbaldehyde: Contains a methyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde makes it unique compared to its analogs. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity due to its high electronegativity and ability to form strong bonds with carbon.

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C14H8FNO2/c15-11-4-2-1-3-10(11)14-16-12-7-9(8-17)5-6-13(12)18-14/h1-8H

InChI Key

YCNAIMMZVFPVIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C=O)F

Origin of Product

United States

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